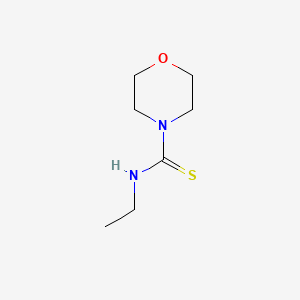

N-ethylmorpholine-4-carbothioamide

説明

N-ethylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C7H14N2OS. It is a solid substance with a molecular weight of 174.26 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

特性

IUPAC Name |

N-ethylmorpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS/c1-2-8-7(11)9-3-5-10-6-4-9/h2-6H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZARZDQEOBIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-ethylmorpholine-4-carbothioamide typically involves the reaction of morpholine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

N-ethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

科学的研究の応用

Organic Synthesis

N-ethylmorpholine-4-carbothioamide serves as a versatile reagent in organic synthesis. It is utilized for the preparation of various derivatives, facilitating the development of new chemical entities with potential biological activities .

Biochemical Studies

In biochemical research, this compound is employed to investigate enzyme interactions and protein modifications. Its ability to form covalent bonds with specific molecular targets allows researchers to study the effects on enzymatic activity and biochemical pathways .

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of N-ethylmorpholine-4-carbothioamide. It is being investigated as a candidate for drug development, particularly in the design of novel anticancer agents and treatments for various diseases .

Anticancer Activity

A study focused on carbothioamide derivatives, including N-ethylmorpholine-4-carbothioamide, highlighted their potential as anticancer agents. The research demonstrated significant cytotoxicity against a range of tumor types, indicating that modifications to the carbothioamide structure could enhance therapeutic efficacy .

Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various carbothioamide derivatives. The findings suggested that certain modifications to N-ethylmorpholine-4-carbothioamide could lead to compounds with enhanced antibacterial properties against pathogenic strains .

Data Table: Summary of Applications

作用機序

The mechanism of action of N-ethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, affecting various biochemical pathways .

類似化合物との比較

N-ethylmorpholine-4-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique feature of N-ethylmorpholine-4-carbothioamide is its ethyl group, which can influence its reactivity and interactions with molecular targets .

Similar Compounds

- N-acyl-morpholine-4-carbothioamides

- N-methylmorpholine-4-carbothioamide

- N-propylmorpholine-4-carbothioamide

生物活性

N-ethylmorpholine-4-carbothioamide is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer and enzyme inhibition. This article explores the biological properties, structure-activity relationships, and research findings associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-ethylmorpholine-4-carbothioamide belongs to the class of thiosemicarbazones, which are known for their broad spectrum of biological activities. The general structure can be represented as follows:

1. Anticancer Activity

Thiosemicarbazones, including N-ethylmorpholine-4-carbothioamide, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.

Case Study:

A study involving various thiosemicarbazone derivatives highlighted that modifications at the 4-N position significantly influenced biological activity. For instance, compounds with specific substituents showed enhanced potency against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a structure-activity relationship that warrants further investigation .

2. Enzyme Inhibition

N-ethylmorpholine-4-carbothioamide exhibits potent inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's.

Inhibition Data:

The following table summarizes the inhibitory effects of various thiosemicarbazone derivatives on AChE:

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| 5a | 2.95 ± 0.24 | 3.32% |

| 5b | 0.12 ± 0.02 | 8.12% |

| 5c | 5.53 ± 0.11 | 1.33% |

| 5d | 0.55 ± 0.01 | 1.52% |

| 5e | 10.5 ± 0.16 | 1.88% |

Notably, compound 5b (with ethylmorpholine) exhibited the highest potency with an IC50 value of , significantly more effective than the standard drug galantamine (IC50 = ) .

The mechanism by which N-ethylmorpholine-4-carbothioamide exerts its biological effects involves interaction with specific amino acid residues in target enzymes, as demonstrated through molecular docking studies . The competitive mode of inhibition observed suggests that these compounds can effectively bind to the active site of AChE, preventing substrate access and thereby enhancing their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological efficacy of thiosemicarbazones is closely linked to their structural features:

- Substituents at Position 4: The nature of substituents significantly influences both anticancer and enzyme inhibition activities.

- Morpholine Moiety: The presence of the ethylmorpholine group appears to enhance selectivity towards AChE over butyrylcholinesterase (BChE), indicating a potential pathway for drug development targeting neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。